Cas no 1396629-36-9 (4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole)

4-Fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole is a fluorinated benzothiazole derivative featuring a methanesulfonyl-substituted azetidine moiety. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The fluorine substitution enhances metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity, improving target selectivity. The methanesulfonyl group further augments solubility and pharmacokinetic properties. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in drug discovery, particularly in the development of kinase inhibitors or protease modulators. The compound’s synthetic accessibility and functional group compatibility also support its utility in diverse chemical transformations.
4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole structure
1396629-36-9 structure
Product Name:4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole
CAS No:1396629-36-9
MF:C11H11FN2O3S2
MW:302.345043420792
CID:5400547
Update Time:2025-11-05

4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-2-(1-methylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
    • Benzothiazole, 4-fluoro-2-[[1-(methylsulfonyl)-3-azetidinyl]oxy]-
    • 4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole
    • Inchi: 1S/C11H11FN2O3S2/c1-19(15,16)14-5-7(6-14)17-11-13-10-8(12)3-2-4-9(10)18-11/h2-4,7H,5-6H2,1H3
    • InChI Key: BAXRUHNKSLOMBL-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC(F)=C2N=C1OC1CN(S(C)(=O)=O)C1

4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole Pricemore >>

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Additional information on 4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole

Research Brief on 4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole (CAS: 1396629-36-9)

The compound 4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole (CAS: 1396629-36-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of 4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole, which combines a benzothiazole core with a fluoro-substituted azetidine moiety. This combination is believed to confer enhanced binding affinity and selectivity toward specific biological targets. Computational modeling and in vitro assays have demonstrated its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic pathways.

One of the most promising aspects of this compound is its role in targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry reported that 4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. This suggests its potential utility in treating cancers driven by kinase dysregulation.

In addition to its kinase inhibitory properties, the compound has shown promise in modulating immune responses. Preclinical studies indicate that it can suppress the production of pro-inflammatory cytokines, making it a candidate for autoimmune disease therapy. However, further pharmacokinetic and toxicological studies are required to assess its safety and efficacy in vivo.

The synthesis of 4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole has also been optimized in recent years. A 2022 paper in Organic Letters detailed a scalable route involving a key Suzuki-Miyaura coupling step, which improved yield and purity. These advancements are critical for enabling larger-scale production for clinical trials.

Despite these encouraging results, challenges remain. The compound's metabolic stability and oral bioavailability need further optimization. Researchers are exploring structural analogs and prodrug strategies to address these limitations while retaining its biological activity.

In conclusion, 4-fluoro-2-[(1-methanesulfonylazetidin-3-yl)oxy]-1,3-benzothiazole represents a promising scaffold for drug development, particularly in oncology and immunology. Ongoing research aims to elucidate its mechanism of action and translate these findings into clinical applications. Future studies should focus on in vivo validation and the development of derivative compounds with improved pharmacological properties.

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